molecular formula C8H9ClN6O B1480090 2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one CAS No. 2097997-88-9

2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Cat. No.: B1480090
CAS No.: 2097997-88-9
M. Wt: 240.65 g/mol
InChI Key: ZPGTURBNQTZVJW-UHFFFAOYSA-N
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Description

The compound “2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one” is a chemical compound with the molecular formula C8H9ClN6O . It has an average mass of 240.650 Da and a monoisotopic mass of 240.052643 Da . The compound is listed under the CAS Number 2097997-88-9 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Nucleophilic attack methodologies have facilitated the creation of N-aminoimidazoles, [1,2,4]triazolo[1,5-a]pyrazines, or imidazo[1,2-a]pyrazines, highlighting the versatility of azido and related compounds in synthesizing diverse heterocycles, which are critical in medicinal chemistry and material sciences (Legroux et al., 1987).

Creation of Novel Heterocyclic Systems

  • Synthesis of tricyclic N-aryl pyrimidones, including imidazo[1,2-a]pyrazino derivatives, showcases the compound's role in developing new molecular frameworks with potential pharmacological activities (Friary et al., 1993).

Exploration of 1,3-Dipolar Cycloaddition Reactions

  • The use of azomethine ylides derived from dihydropyrrolo[1,2-a]pyrazinium salts in 1,3-dipolar cycloaddition reactions to yield dipyrrolo[1,2-a:2′,1′-c]pyrazines demonstrates the compound's utility in constructing complex molecular architectures (Pablo et al., 1992).

Antimicrobial Activity Studies

  • Research into pyrazoline and pyrazole derivatives, stemming from similar core structures, has shown significant antibacterial and antifungal activities, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Hassan, 2013).

Magnetic Properties of Azido-Bridged Metal Complexes

  • The synthesis and characterization of binuclear transition metal complexes with azido ions have revealed strong ferromagnetic interactions, providing insights into the design of magnetic materials (Zhang et al., 2012).

Safety and Hazards

Azides, including “2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one”, are potentially explosive and should be handled with care . They are also highly reactive, which can pose additional safety risks .

Properties

IUPAC Name

2-azido-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN6O/c9-6-3-11-7-5-14(1-2-15(6)7)8(16)4-12-13-10/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGTURBNQTZVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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